molecular formula C19H21NO6S B3005517 2-(6,7-Dimethoxy-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid CAS No. 10447-22-0

2-(6,7-Dimethoxy-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid

Cat. No.: B3005517
CAS No.: 10447-22-0
M. Wt: 391.44
InChI Key: ZLBHNYGFKVRKOW-UHFFFAOYSA-N
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Description

The compound “2-(6,7-Dimethoxy-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid” is a derivative of the 1,2,3,4-tetrahydroisoquinoline scaffold . It is a part of a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class .


Synthesis Analysis

The synthesis of this compound involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones, a related compound, was previously considered to be the reaction of anilines using malonic acid equivalents .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a phenylsulfonyl group attached to a tetrahydroisoquinoline ring, which is further substituted with acetic acid . The molecular formula is C19H21NO6S .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 391.44 and a predicted density of 1.327±0.06 g/cm3 . The boiling point is predicted to be 603.4±65.0 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research has shown successful synthesis of 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline and its derivatives using the Pummerer-type cyclization, demonstrating the cyclization's effectiveness with boron trifluoride diethyl etherate as a catalyst (Saitoh et al., 2001).

  • Lipase-Catalyzed Kinetic Resolution : The enantiomers of 1,2,3,4-tetrahydroisoquinoline-1-acetic acids, including the 6,7-dimethoxy variant, have been prepared using Burkholderia cepacia lipase-catalyzed kinetic resolution, highlighting the role of solvent and water content in reactivity and enantioselectivity (Paál et al., 2008).

Biological and Pharmacological Applications

  • Bradykinin-1 Antagonists : The compound's imino functional group has been sulfonylated and tested for activity on recombinant human B(1) receptors, showing significant biological activity (Huszár et al., 2008).

  • Potential PET AMPA Receptor Ligands : Carbon-11 and fluorine-18 labeled N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized as potential positron emission tomography AMPA receptor ligands for imaging brain diseases (Gao et al., 2006).

  • Anticonvulsant Effects : Studies have explored the synthesis of new 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines related to analogues with anticonvulsant effects in animal models of epilepsy, leading to the identification of active molecules (Gitto et al., 2010).

Analytical Techniques

  • High-Performance Liquid Chromatography : A sensitive chromatographic method has been developed for the simultaneous analysis of 1,2,3,4-tetrahydroisoquinolines in the rat brain, using fluorescent labeling reagents (Inoue et al., 2008).

Novel Compound Synthesis

  • Synthesis of Novel Hybrids : A synthesis of novel tacrine-tetrahydroisoquinoline hybrids as acetylcholinesterase inhibitors has been achieved, demonstrating the utility of the compound in creating new pharmacologically active derivatives (Ming, 2011).

Properties

IUPAC Name

2-[2-(benzenesulfonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6S/c1-25-17-10-13-8-9-20(27(23,24)14-6-4-3-5-7-14)16(12-19(21)22)15(13)11-18(17)26-2/h3-7,10-11,16H,8-9,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBHNYGFKVRKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)S(=O)(=O)C3=CC=CC=C3)CC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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